

Electron ionization mass spectrum of 2,3-Diphenylbutane-2,3-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Diphenylbutane-2,3-diol

Cat. No.: B167368

[Get Quote](#)

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 2,3-Diphenylbutane-2,3-diol

This guide provides a comprehensive overview of the electron ionization mass spectrum of **2,3-diphenylbutane-2,3-diol**, tailored for researchers, scientists, and professionals in drug development. The document details the fragmentation patterns, experimental protocols, and quantitative mass spectral data for this compound.

Overview of 2,3-Diphenylbutane-2,3-diol

2,3-Diphenylbutane-2,3-diol, also known as acetophenone pinacol, is a vicinal diol with the chemical formula $C_{16}H_{18}O_2$ and a molecular weight of approximately 242.32 g/mol ^{[1][2]}. Its structure features two phenyl groups and two hydroxyl groups attached to a butane backbone, leading to characteristic fragmentation patterns under electron ionization.

Electron Ionization Mass Spectrum Data

The electron ionization (EI) mass spectrum of **2,3-diphenylbutane-2,3-diol** is characterized by several key fragment ions. A comprehensive summary of the most significant peaks, their mass-to-charge ratio (m/z), and relative intensity is presented in the table below. This data is crucial for the identification and structural elucidation of the compound.

m/z	Relative Intensity (%)	Proposed Fragment
43	28.9	$[\text{C}_3\text{H}_7]^+$
77	14.8	$[\text{C}_6\text{H}_5]^+$
105	100.0	$[\text{C}_6\text{H}_5\text{CO}]^+$
121	85.9	$[\text{C}_8\text{H}_9\text{O}]^+$
122	14.1	$[\text{C}_8\text{H}_{10}\text{O}]^+$
242	Not Observed	$[\text{C}_{16}\text{H}_{18}\text{O}_2]^{+\bullet}$ (Molecular Ion)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Fragmentation Pathway

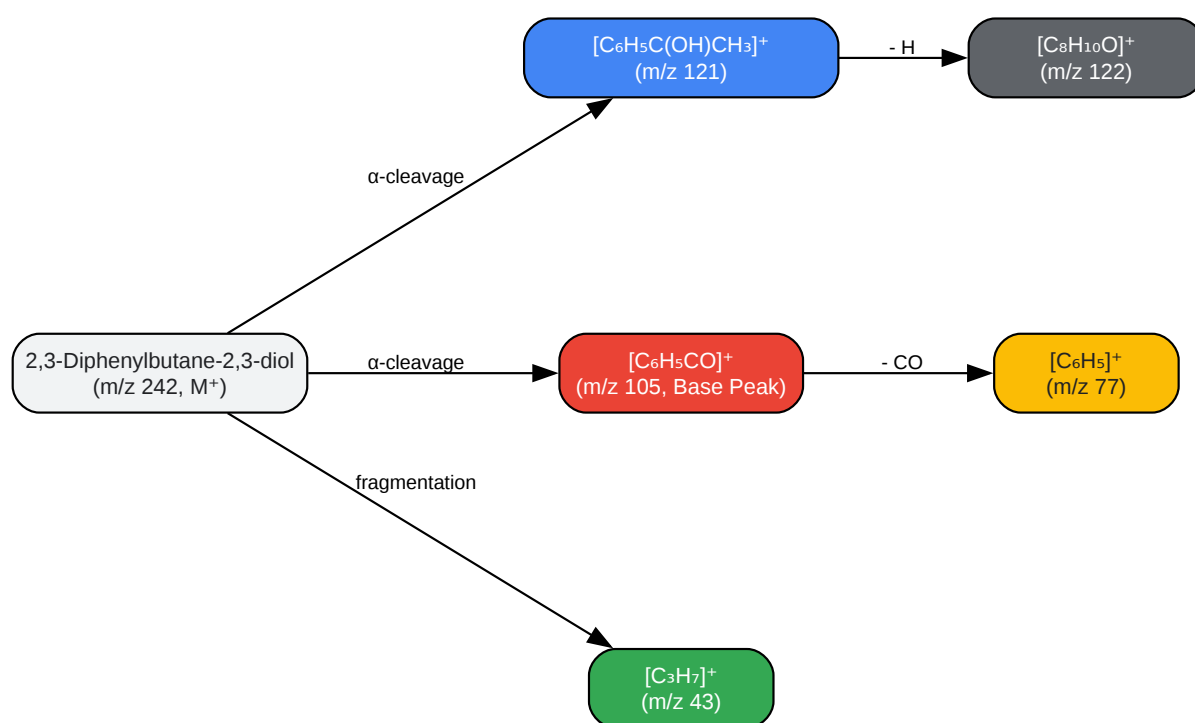
Under electron ionization, **2,3-diphenylbutane-2,3-diol** undergoes fragmentation primarily through alpha-cleavage, a common pathway for alcohols.^{[3][4]} The high energy of the electron beam (typically 70 eV) leads to the formation of a molecular ion which is often unstable and not observed in the spectrum.^[5] This molecular ion then fragments to produce more stable carbocations.

The logical flow of the fragmentation process is as follows:

- **Ionization:** The molecule is ionized by losing an electron, forming the molecular ion $[\text{C}_{16}\text{H}_{18}\text{O}_2]^{+\bullet}$.
- **Alpha-Cleavage:** The bond between the two tertiary carbons bearing the hydroxyl and phenyl groups cleaves. This is the most favorable fragmentation pathway as it leads to the formation of a highly stable, resonance-stabilized acylium ion.
- **Formation of the Base Peak (m/z 105):** The primary fragmentation event is the cleavage of the C2-C3 bond, resulting in the formation of the benzoyl cation ($[\text{C}_6\text{H}_5\text{CO}]^+$) with an m/z of 105. This is the most abundant ion in the spectrum (the base peak).
- **Formation of Other Key Fragments:**

- m/z 121: This prominent peak corresponds to the $[\text{C}_6\text{H}_5\text{C}(\text{OH})\text{CH}_3]^+$ ion, which is also a product of the initial alpha-cleavage.
- m/z 77: The phenyl cation ($[\text{C}_6\text{H}_5]^+$) is formed by the loss of a carbonyl group from the benzoyl cation.
- m/z 43: This peak is attributed to the isopropyl cation ($[\text{C}_3\text{H}_7]^+$).

The fragmentation pathway is visualized in the following diagram:



[Click to download full resolution via product page](#)

Fragmentation pathway of **2,3-Diphenylbutane-2,3-diol**.

Experimental Protocol

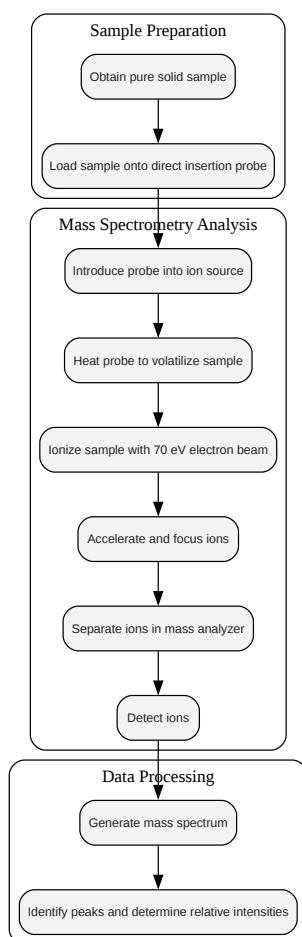
The following outlines a general experimental protocol for obtaining the electron ionization mass spectrum of a solid organic compound like **2,3-diphenylbutane-2,3-diol**.

4.1. Sample Preparation

- Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.[5]
- Sample Introduction: For a solid, non-volatile sample, a direct insertion probe is typically used.[6]
- Loading: A small amount of the solid sample (typically a few micrograms) is placed in a capillary tube at the tip of the probe.

4.2. Mass Spectrometer Parameters

A general workflow for acquiring the mass spectrum is depicted below:



[Click to download full resolution via product page](#)

General workflow for EI-MS analysis of a solid sample.

Typical Instrument Settings:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV[5]
- Ion Source Temperature: 200-250 °C
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-300
- Vacuum Pressure: Approximately 10^{-6} to 10^{-7} Torr

This technical guide provides a detailed analysis of the electron ionization mass spectrum of **2,3-diphenylbutane-2,3-diol**, offering valuable data and insights for researchers and scientists in relevant fields. The provided information on fragmentation patterns and experimental protocols serves as a practical resource for the identification and characterization of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ^{18}O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Butanediol, 2,3-diphenyl- [webbook.nist.gov]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. Electrospray Ionization on Solid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Electron ionization mass spectrum of 2,3-Diphenylbutane-2,3-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167368#electron-ionization-mass-spectrum-of-2-3-diphenylbutane-2-3-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com